(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral compound derived from phenylalanine. It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. [] This compound is categorized as a tetrahydroisoquinoline derivative, a class of compounds known for their diverse biological activities. [] In scientific research, it serves as a valuable starting material for constructing complex molecules with potential applications in various fields. []
(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral compound classified within the tetrahydroisoquinoline family. These compounds are significant due to their presence in various natural products and their potential pharmaceutical applications. The specific configuration of the (R)-enantiomer plays a crucial role in determining its biological activity and interaction with molecular targets.
The synthesis of (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves several key steps:
In industrial settings, large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions and improve yields. Purification techniques such as crystallization, distillation, and chromatography are employed to achieve high purity of the final product. Rigorous quality control measures ensure the consistency and safety of the compound throughout production.
The molecular formula for (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is with a molecular weight of 227.69 g/mol. The compound features a tetrahydroisoquinoline core structure with a methyl ester at the carboxylic acid position.
(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can participate in several chemical reactions:
The mechanism of action for (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The binding to these targets modulates various biological pathways, potentially influencing physiological processes .
Key chemical properties include:
Relevant data includes:
(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has notable scientific applications:
This compound's unique properties and versatility make it a valuable asset in both academic research and industrial applications within the pharmaceutical sector.
The tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in medicinal chemistry and natural product synthesis, characterized by a fused bicyclic system comprising a benzene ring condensed with a partially saturated pyridine ring. This fundamental structure serves as the chemical backbone for an extensive array of biologically active compounds, ranging from naturally occurring alkaloids to synthetic pharmaceuticals. The structural versatility of the THIQ scaffold enables diverse interactions with biological targets, particularly through its nitrogen atom and the aromatic ring system, facilitating hydrogen bonding, cation-π interactions, and hydrophobic binding [6]. The incorporation of additional functional groups, such as the ester moiety at the C3 position in (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, significantly expands the molecular toolkit for drug design by introducing sites for chemical modification and influencing stereoelectronic properties [6].
The molecular architecture of (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride features a protonated tertiary nitrogen under physiological conditions, enhancing water solubility and potential for ionic interactions with biological targets. The hydrochloride salt form, commonly employed in commercial supplies (e.g., CAS 57060-88-5, 95% purity), ensures stability and facilitates handling in synthetic applications [2]. The C3-methyl ester group provides a versatile synthetic handle for further transformations, including hydrolysis to carboxylic acids or transesterification reactions, enabling the synthesis of novel derivatives with tailored pharmacological properties. This functional group also introduces a chiral center at C3, creating opportunities for stereoselective interactions with enzymes and receptors [6].
Table 1: Key Identifiers of (R)-Methyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Hydrochloride
Property | Value | Source/Reference |
---|---|---|
CAS Number (free base) | 191327-28-3 | [4] |
CAS Number (hydrochloride) | 146074-43-3 | [5] |
Molecular Formula | C₁₁H₁₃NO₂ (free base), C₁₁H₁₄ClNO₂ (HCl) | [1] [2] |
Molecular Weight | 191.23 g/mol (free base), 227.69 g/mol (HCl) | [2] [5] |
IUPAC Name | Methyl (1R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | [2] |
SMILES Notation | COC(=O)[C@@H]1NCc2c(C1)cccc2.Cl | [5] |
Pharmacologically, THIQ derivatives demonstrate remarkable structural promiscuity, enabling their application across diverse therapeutic areas. The tetrahydrobenzazepine framework derived from THIQ ring expansion has yielded compounds with dopaminergic activity, illustrating the scaffold's relevance in neurological disorders [6]. Recent research highlights the importance of THIQ carboxylic acid derivatives as potent inhibitors of clinically significant targets, including influenza virus polymerase acidic endonuclease and New Delhi metallo-β-lactamase (NDM-1), a bacterial enzyme capable of hydrolyzing nearly all β-lactam antibiotics [6]. The peripheral catechol-O-methyltransferase inhibition exhibited by 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid (derived from Mucuna pruriens) suggests potential applications in Parkinson's disease treatment, further underscoring the therapeutic significance of this scaffold [6].
Table 2: Pharmacological Significance of Tetrahydroisoquinoline Scaffolds
THIQ Derivative Class | Biological Target/Activity | Therapeutic Potential |
---|---|---|
C3-Carboxylic Acid Derivatives | Influenza virus PA endonuclease inhibition | Antiviral agents |
Dicarboxylic Acid Derivatives | Catechol-O-methyltransferase (COMT) inhibition | Parkinson's disease treatment |
Benzazepine Derivatives | Dopamine receptor modulation | Neurological disorders |
N-Alkylated Derivatives | NDM-1 metallo-β-lactamase inhibition | Antibiotic resistance reversal |
The stereochemistry at the C3 position of tetrahydroisoquinoline-3-carboxylate derivatives exerts profound influence on their biological interactions and therapeutic efficacy. The (R)-configuration in methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride creates a distinct three-dimensional orientation of functional groups that enables selective recognition by chiral binding pockets in enzymes and receptors. This stereospecificity manifests dramatically in pharmacological activity, where enantiomers can exhibit differences in receptor affinity, metabolic stability, and target selectivity . The commercial availability of both enantiomers (e.g., CAS 191327-28-3 for (R)-enantiomer) facilitates comparative studies of their biological properties and underscores the pharmaceutical industry's recognition of chirality as a critical determinant of drug efficacy and safety [4] [5].
The molecular basis for chiral discrimination in THIQ derivatives stems from the differential protein binding of enantiomers. X-ray crystallographic studies of related THIQ compounds reveal that the (R)-configuration often positions the C3 substituent in an orientation that optimizes binding interactions within asymmetric enzymatic pockets. For instance, in enzyme inhibition studies, the (R)-enantiomer of THIQ-3-carboxylic acid derivatives demonstrates superior complementarity with the active site of influenza virus PA endonuclease compared to its (S)-counterpart, resulting in significantly enhanced inhibitory potency (often by orders of magnitude) [6]. Similar stereochemical preferences have been documented in binding to opioid receptors and metalloenzymes, where minor alterations in the spatial arrangement of pharmacophore elements dramatically impact ligand-receptor complementarity .
Synthetic access to enantiomerically pure THIQ derivatives relies on sophisticated chiral technologies:
Chemoenzymatic Kinetic Resolution: Fülöp's pioneering work demonstrated high-yield preparation of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using lipase-mediated resolution of racemic esters, establishing a versatile platform for enantioselective synthesis [6].
Biocatalytic Deracemization: Wu and colleagues employed D-amino acid oxidase from Fusarium solani (FsDAAO) for efficient deracemization of racemic THIQ carboxylic acids, leveraging enzymatic stereoselectivity to obtain single enantiomers [6].
Phase-Transfer Catalysis: Modern catalytic asymmetric synthesis utilizes C₂-symmetric chiral quaternary ammonium salts to induce high enantioselectivity in alkylation reactions, enabling direct construction of the chiral center with excellent enantiomeric excess (typically >90% ee) . This approach facilitates the synthesis of quaternary isoquinoline derivatives with exceptional optical purity.
Table 3: Enantiomeric Specifications of Methyl THIQ-3-carboxylate Hydrochloride
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Number (free base) | 191327-28-3 | Not provided in search results |
CAS Number (hydrochloride) | 146074-43-3 | Not provided in search results |
Storage Conditions | -20°C, protected from light and moisture | Similar |
Commercial Availability | Special order from specialty suppliers | More readily available |
Synthetic Challenge | Requires chiral resolution or asymmetric synthesis | More accessible via classical resolution |
The asymmetric Petasis reaction coupled with Pomeranz-Fritsch-Bobbitt cyclization represents another powerful diastereoselective approach to chiral THIQs. This methodology enables the installation of chirality early in the synthetic sequence through use of chiral auxiliaries or catalysts, followed by ring-forming reactions that preserve stereochemical integrity [6]. The strategic incorporation of chiral inductors—such as (S)-phenylglycinol, (S)-phenylalaninol derivatives, or tert-butanesulfinamide—allows precise control over the stereochemical outcome during construction of the THIQ core [6]. These synthetic advances have significantly expanded access to enantiopure THIQ building blocks for drug discovery programs targeting increasingly sophisticated biological targets.
The historical development of tetrahydroisoquinoline chemistry represents a fascinating convergence of classical synthetic methodology and modern stereoselective synthesis. The discovery pathway to enantiomerically defined derivatives such as (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride begins with the foundational work of Pomeranz and Fritsch in 1893, who independently reported the synthesis of isoquinoline derivatives from benzaldehyde and 2,2-diethoxyethylamine [6]. This landmark reaction established a versatile route to the isoquinoline core that would undergo extensive refinement throughout the following century. The original Pomeranz-Fritsch approach faced significant limitations in yield and substrate scope, prompting systematic investigations into reaction mechanisms and conditions that would ultimately transform it into a robust synthetic methodology.
The critical evolution toward modern THIQ synthesis occurred through key methodological enhancements:
Schlittler-Müller Modification (1948): This pivotal advancement replaced benzaldehyde with benzylamines while employing glyoxal hemiacetal as the carbonyl component, significantly improving reaction efficiency and expanding substrate tolerance [6].
Bobbitt's Innovations (Mid-20th Century): The introduction of in situ hydrogenation of imine intermediates to aminoacetals enabled access to 1-, 4-, and N-substituted isoquinolines that were previously inaccessible through classical methods [6]. Bobbitt's methodology proved particularly valuable for preparing THIQ carboxylic acid precursors, including ester-functionalized derivatives.
Jackson's N-Tosyl Derivatives (1950s): The development of N-tosyl protected intermediates facilitated dehydrogenation of 1,2-dihydroisoquinolines to fully aromatic systems, completing the toolkit for isoquinoline functionalization [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: